N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C25H30N4O7S and its molecular weight is 530.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide are the cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Mode of Action
This compound acts by blocking arachidonate binding to competitively inhibit both COX-1 and COX-2 . This results in analgesic and anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by this compound affects the arachidonic acid pathway . This leads to a decrease in the production of prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .
Result of Action
The molecular and cellular effects of this compound’s action include reduced production of prostaglandins and thromboxanes . This leads to decreased inflammation and pain signaling, resulting in analgesic and anti-inflammatory effects .
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7S/c1-34-21-9-8-18(14-22(21)35-2)37(32,33)29-12-5-13-36-23(29)16-28-25(31)24(30)26-11-10-17-15-27-20-7-4-3-6-19(17)20/h3-4,6-9,14-15,23,27H,5,10-13,16H2,1-2H3,(H,26,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMQUBNNNVOLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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